(R)-1-(benzo[d][1,3]dioxol-5-yl)butan-1-aminium chloride
Description
Structural Comparison of Chiral Ammonium Salts
This table illustrates how structural variations in chiral ammonium salts correlate with their functional roles. The presence of the benzodioxole ring in (R)-1-(benzo[d]dioxol-5-yl)butan-1-aminium chloride distinguishes it from other ammonium-based catalysts, offering unique electronic and steric properties for tailored applications.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C11H16ClNO2 |
|---|---|
Molecular Weight |
229.70 g/mol |
IUPAC Name |
[(1R)-1-(1,3-benzodioxol-5-yl)butyl]azanium chloride |
InChI |
InChI=1S/C11H15NO2.ClH/c1-2-3-9(12)8-4-5-10-11(6-8)14-7-13-10;/h4-6,9H,2-3,7,12H2,1H3;1H/t9-;/m1./s1 |
InChI Key |
JJVFJKLPESJUDV-SBSPUUFOSA-N |
Isomeric SMILES |
CCC[C@H](C1=CC2=C(C=C1)OCO2)[NH3+].[Cl-] |
Canonical SMILES |
CCCC(C1=CC2=C(C=C1)OCO2)[NH3+].[Cl-] |
Origin of Product |
United States |
Preparation Methods
Reductive Amination
This method directly links the benzodioxole moiety to the butanamine chain:
- Aldehyde-amine coupling : Benzo[d]dioxole-5-carbaldehyde reacts with butylamine in the presence of a reducing agent (e.g., NaBH3CN).
- Purification : Silica gel chromatography isolates the secondary amine.
Key Data :
| Parameter | Value |
|---|---|
| Solvent | THF or ethanol |
| Temperature | Room temperature to 0°C |
| Catalyst | None required |
Quaternization and Salt Formation
The secondary amine is converted to the aminium chloride via:
- Methylation : Reaction with methyl iodide (CH₃I) in a polar aprotic solvent (e.g., DMF).
- Salt exchange : Treatment with HCl gas or hydrochloric acid yields the hydrochloride salt.
| Step | Conditions |
|---|---|
| Quaternization | CH₃I, 24 hr, 60°C |
| Salt formation | HCl (g), Et₂O, 0°C |
Purification: Recrystallization from ethanol/ether.
Comparative Analysis of Methods
Challenges and Research Gaps
- Yield optimization : Reported yields for benzodioxole-amine couplings vary widely (e.g., 40–80%).
- Scalability : Quaternization steps often require large excesses of methylating agents.
- Purity : Contaminants from LiBr or Et₃N may necessitate rigorous purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzo[d][1,3]dioxole moiety can undergo oxidation reactions to form quinone derivatives.
Reduction: The aminium group can be reduced to the corresponding amine.
Substitution: The aromatic ring of the benzo[d][1,3]dioxole can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amine.
Substitution: Halogenated or nitrated benzo[d][1,3]dioxole derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an anticancer agent. Research indicates that it can inhibit the growth of several cancer cell lines, including:
- Prostate Cancer (LNCaP)
- Pancreatic Cancer (MIA PaCa-2)
- Acute Lymphoblastic Leukemia (CCRF-CEM)
The mechanism of action primarily involves the induction of apoptosis and cell cycle arrest at the S phase, highlighting its potential therapeutic role in cancer treatment.
Case Studies
Several studies have documented the efficacy of (R)-1-(benzo[d][1,3]dioxol-5-yl)butan-1-aminium chloride in cancer research:
- A study demonstrated that this compound significantly reduced cell viability in prostate cancer cells through apoptosis induction.
- Another investigation showed its ability to modulate key signaling pathways involved in cancer progression, suggesting a multifaceted approach to its anticancer properties.
Organic Synthesis
This compound serves as an important intermediate in organic synthesis. Its unique structure allows for various chemical transformations, making it valuable in synthesizing other biologically active compounds. Common reactions include oxidation and reduction processes using reagents such as potassium permanganate and lithium aluminum hydride.
Biological Research
The compound has been studied for its interactions with biological systems, particularly regarding its binding affinity to specific receptors and enzymes crucial for cellular proliferation and apoptosis. Ongoing research aims to elucidate its full pharmacological profile and potential side effects, contributing to a more profound understanding of its biological implications.
Mechanism of Action
The mechanism of action of ®-1-(benzo[d][1,3]dioxol-5-yl)butan-1-aminium chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d][1,3]dioxole moiety can engage in π-π interactions with aromatic residues, while the aminium group can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares (R)-1-(benzo[d][1,3]dioxol-5-yl)butan-1-aminium chloride with analogous compounds, focusing on structural modifications and inferred physicochemical properties:
Key Observations:
- Substituent Effects: Fluorination of the benzodioxole ring (as seen in the patented compound ) typically increases lipophilicity and metabolic stability, which could enhance oral bioavailability.
- Backbone Modifications : Replacing the butan-1-aminium group with a cyclopropanecarboxamido moiety (patent example) introduces conformational rigidity, which may improve target binding affinity. Conversely, shortening the carbon chain (e.g., propan-1-amine) reduces steric bulk but decreases solubility.
- Solid-State Behavior : The patented compound’s solid forms highlight the importance of crystallographic analysis (e.g., SHELX ) in optimizing stability and dissolution rates. Mercury enables comparison of packing motifs, which is critical for polymorph screening.
Research Findings and Implications
Crystallographic Insights : SHELX has been widely used to refine structures of benzodioxole derivatives, revealing how halogenation (e.g., fluorine) affects bond lengths and crystal packing.
Solubility vs. Bioavailability Trade-offs: The ionic nature of the target compound may limit its use in CNS applications but make it suitable for intravenous formulations. In contrast, neutral analogs (e.g., primary amines) might exhibit better tissue penetration.
Patent-Driven Design : The structural complexity in the patented compound underscores trends in drug development toward fluorinated and conformationally restricted analogs to improve pharmacokinetics.
Biological Activity
(R)-1-(benzo[d][1,3]dioxol-5-yl)butan-1-aminium chloride is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, anticancer properties, and other relevant pharmacological effects.
Chemical Structure and Properties
The compound has the following molecular formula: with a molecular weight of approximately 229.70 g/mol. Its structure features a benzo[d][1,3]dioxole moiety, which is known for contributing to various biological activities.
Synthesis
The synthesis of this compound typically involves the reaction of benzo[d][1,3]dioxol-5-yl derivatives with butan-1-amine under controlled conditions. The resulting product is purified and characterized using techniques such as NMR spectroscopy and mass spectrometry.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance:
- Cytotoxicity Studies : Various derivatives have been tested for their cytotoxic effects on cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). One study reported IC50 values for certain compounds greater than those of standard drugs like doxorubicin, indicating significant antitumor activity .
| Compound | Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|---|
| Compound A | HepG2 | 2.38 | 7.46 |
| Compound B | HCT116 | 1.54 | 8.29 |
| Compound C | MCF-7 | 4.52 | 4.56 |
The mechanisms of action include inhibition of EGFR signaling pathways and induction of apoptosis through mitochondrial pathways involving proteins such as Bax and Bcl-2 .
Neuropharmacological Effects
Preliminary investigations into the neuropharmacological properties of this compound suggest potential effects on neurotransmitter systems. Similar compounds have shown activity as reuptake inhibitors for monoamines like dopamine and norepinephrine, which may implicate this compound in modulating mood and cognitive functions .
Case Studies
A recent case study focused on the use of related benzo[d][1,3]dioxole compounds in animal models demonstrated significant improvements in motor functions associated with neurodegenerative conditions. These findings suggest that the compound could be further explored for therapeutic applications in diseases like Parkinson's .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
